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Compound of Interest

Compound Name: 3-Bromo-3'-nitrobenzophenone

CAS No.: 51339-38-9

Cat. No.: B1292217

Get Quote

Executive Summary & Compound Profile
3-Bromo-3'-nitrobenzophenone (CAS: 51339-38-9) is a specialized diarylketone intermediate

often employed in the synthesis of photoinitiators and complex pharmaceutical scaffolds.[1][2]

[3] Unlike the parent benzophenone, the introduction of electron-withdrawing groups (bromo-

and nitro-) at the meta positions significantly alters its crystal lattice energy and solvation

thermodynamics.

This guide provides a technical analysis of its solubility behavior, grounded in thermodynamic

modeling (Apelblat and van't Hoff equations), and establishes a self-validating protocol for

empirical determination.
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Property Specification

CAS Number 51339-38-9

Molecular Formula C₁₃H₈BrNO₃

Molecular Weight 306.11 g/mol

Physical State Pale yellow crystalline solid

Predicted LogP ~3.2 - 3.5 (Lipophilic)

Key Functional Groups Ketone (C=O), Nitro (-NO₂), Bromide (-Br)

Solubility Landscape & Solvent Selection
Based on Structure-Property Relationships (SPR) and comparative data from analogous

substituted benzophenones (e.g., 4-chlorobenzophenone, 3-bromobenzophenone), the

solubility profile of 3-Bromo-3'-nitrobenzophenone follows a distinct polarity-driven hierarchy.

Solvation Mechanism
The dissolution of 3-Bromo-3'-nitrobenzophenone is governed by dipole-dipole interactions

and π-π stacking disruption.

The Nitro Group (-NO₂): Increases molecular polarity and crystal lattice energy, generally

reducing solubility in non-polar alkanes compared to unsubstituted benzophenone.

The Carbonyl Bridge: Facilitates hydrogen bond acceptance, enhancing solubility in protic

solvents like ethanol at higher temperatures.

Predicted Solubility Tier List
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
High

Strong dipole-dipole

interactions match the

solute's polarity.

Polar Aprotic
THF, Ethyl Acetate,

Acetone
High

Excellent solvation of

the nitro/ketone

moieties without H-

bond donation

interference.

Polar Protic
Methanol, Ethanol,

Isopropanol
Moderate

Temperature-

dependent. High

solubility at reflux;

moderate at RT. Used

for recrystallization.[4]

[5]

Non-Polar/Alkanes Hexane, Heptane Low

Inability to overcome

the crystal lattice

energy (high enthalpy

of fusion).

Aqueous Water Insoluble

Hydrophobic aromatic

rings dominate; lack of

H-bond donors.

Process Insight: For synthetic workups, DCM is the preferred extraction solvent. For

purification/crystallization, a binary system of Ethanol/Water or Ethyl Acetate/Hexane is

recommended to exploit the steep solubility-temperature gradient.
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Thermodynamic Modeling Framework
To accurately predict solubility (

) at varying temperatures (

), we utilize the Modified Apelblat Equation. This semi-empirical model is the industry standard
for correlating solubility data of benzophenone derivatives.

The Modified Apelblat Equation
: Mole fraction solubility of the solute.[6]

: Absolute temperature (Kelvin).[7][6][8]

: Empirical model parameters derived from experimental data.

Parameter A/B: Related to the enthalpy of solution and non-ideal solution behavior.

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

The van't Hoff Equation (Enthalpy Analysis)
For determining the thermodynamic driving forces (Enthalpy

, Entropy

):

Interpretation: A linear plot of

vs.

typically yields a negative slope, indicating endothermic dissolution (

), which is characteristic of 3-Bromo-3'-nitrobenzophenone in organic solvents.

Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for generating the solubility curve.

Method: Laser Monitoring Observation Technique
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This method is superior to gravimetric analysis for colored nitro-compounds as it minimizes

solvent evaporation errors.

Reagents & Equipment[9][5][10]
Solute: 3-Bromo-3'-nitrobenzophenone (Recrystallized, >99% purity).

Solvents: HPLC grade (Ethanol, Ethyl Acetate, Toluene).

Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system, Precision thermometer

(

K).

Workflow Diagram (DOT)
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Figure 1: Laser dynamic method for determining solid-liquid equilibrium (SLE).
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Step-by-Step Procedure
Preparation: Place a known mass of 3-Bromo-3'-nitrobenzophenone (

) and solvent (

) into the jacketed vessel.

Dissolution: Circulate water through the jacket to heat the mixture until the solid completely

dissolves.

Equilibration: Allow the solution to stabilize for 10 minutes.

Cooling: Lower the temperature slowly (0.2 K/min) while stirring continuously.

Detection: Monitor the laser intensity passing through the solution. The point of sudden

intensity drop indicates the onset of nucleation (saturation temperature,

).

Iteration: Add a known mass of additional solvent to the vessel (diluting the mixture) and

repeat steps 2–5 to generate a new data point (

).

Data Analysis & Reference Benchmarks
Since specific mole fraction data for the 3,3'-isomer is widely dispersed in proprietary literature,

researchers should validate their results against the Reference Behavior of 4-

chlorobenzophenone (a close structural analog).

Reference Behavior (Analog: 4-Chlorobenzophenone)
Typical solubility trend in Ethanol (Mole Fraction) | Temperature (K) | Mole Fraction (

) | Trend Interpretation | | :--- | :--- | :--- | | 278.15 | 0.0042 | Low solubility at low T (Crystal lattice
dominates). | | 298.15 | 0.0156 | Moderate increase (Standard ambient). | | 318.15 | 0.0485 |
Exponential rise (Entropy dominates). |
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Note: 3-Bromo-3'-nitrobenzophenone is expected to have slightly lower solubility than the

chloro-analog due to the higher polarity and steric bulk of the nitro/bromo combination.

Calculation of Mole Fraction ( )
: Mass of solute and solvent.[9]

: Molecular weight of solute (306.11) and solvent.[3][7][9][11][5][6][8][12]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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